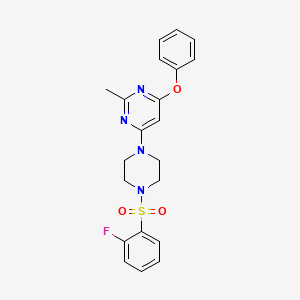

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-17-7-3-2-4-8-17)25-11-13-26(14-12-25)30(27,28)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDLJJOQXRORBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with piperazine to form 4-(2-fluorophenylsulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-phenoxypyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The compound’s ability to bind to these targets is influenced by its unique chemical structure, which allows it to fit into the active sites of the enzymes or receptors.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogs from the evidence:

Substituent Effects on Activity

Piperazine Modifications :

- The target compound’s 2-fluorophenylsulfonyl-piperazine group likely enhances binding to receptors with hydrophobic pockets or sulfonamide-sensitive domains (e.g., kinases) compared to unmodified piperazine in ’s compound .

- ’s analog uses a methanesulfonyl-piperazine linked via methylene, which may reduce steric hindrance but limit direct interactions with target proteins .

- ’s hydroxymethyl and isopropyl groups introduce polarity, which may reduce bioavailability compared to the target’s methyl and phenoxy groups .

- Sulfonyl vs.

Biological Activity

The compound 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by a pyrimidine core and a piperazine moiety containing a sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 417.89 g/mol. The structural features include:

- Pyrimidine ring : A six-membered aromatic ring with nitrogen atoms.

- Piperazine ring : A saturated six-membered ring containing two nitrogen atoms.

- Sulfonyl group : Enhances solubility and biological activity.

- Fluorophenyl substituent : May influence receptor binding and activity.

The primary pharmacological target for this compound is believed to be the Equilibrative Nucleoside Transporters (ENTs) . The compound inhibits these transporters, which play a crucial role in cellular uptake of nucleosides, thereby affecting nucleotide synthesis pathways and potentially modulating various cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine and pyrimidine can inhibit bacterial growth against strains like Salmonella typhi and Staphylococcus aureus . The sulfonamide moiety is particularly noted for its antibacterial action due to its ability to inhibit bacterial enzymes.

Anticancer Properties

The compound's structural analogs have demonstrated anticancer activities in various studies. For example, similar pyrimidine derivatives have been tested against cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis in vitro . The mechanism often involves the disruption of nucleotide metabolism essential for DNA synthesis in rapidly dividing cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Case Studies and Experimental Data

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Antimicrobial Screening : A series of synthesized piperazine derivatives were tested against various bacterial strains, revealing moderate to strong activity against Bacillus subtilis and Escherichia coli. The IC50 values indicated effective inhibition at low concentrations .

- Anticancer Activity : In vitro studies demonstrated that specific analogs significantly inhibited cell growth in cancer cell lines such as A431 (vulvar carcinoma) and MCF7 (breast cancer) . These findings suggest potential therapeutic applications in oncology.

- Enzyme Inhibition Studies : Compounds related to this compound showed significant inhibitory effects on urease and AChE, highlighting their potential use in treating infections or neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.